Cas no 874823-57-1 (cis-4-(aminomethyl)cyclohexanol)

Technical Introduction: cis-4-(Aminomethyl)cyclohexanol cis-4-(Aminomethyl)cyclohexanol is a cyclohexane derivative featuring both an aminomethyl and a hydroxyl group in the cis configuration. This structural arrangement imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound’s rigid cyclohexane backbone enhances stereochemical control in reactions, while the polar functional groups improve solubility in protic solvents. Its bifunctional nature allows for selective modifications, enabling use in the synthesis of chiral ligands, peptidomimetics, or bioactive molecules. The cis configuration may offer distinct steric and electronic properties compared to trans analogs, influencing binding affinity or stability in target applications. Suitable for controlled reactions under mild conditions, it is a versatile building block in medicinal and materials chemistry.
cis-4-(aminomethyl)cyclohexanol structure
874823-57-1 structure
Product Name:cis-4-(aminomethyl)cyclohexanol
CAS No:874823-57-1
MF:C7H15NO
MW:129.200102090836
MDL:MFCD22395593
CID:1906945
PubChem ID:14867529
Update Time:2025-05-20

cis-4-(aminomethyl)cyclohexanol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 4-(aminomethyl)-, cis-
    • cis-4-(aminomethyl)cyclohexanol
    • SCHEMBL749705
    • 4-(AMINOMETHYL)CYCLOHEXANOL
    • CS-0184515
    • 4-(Aminomethyl)-cyclohexanol HCl
    • trans-4-(aminomethyl)cyclohexan-1-ol-A18732
    • trans-4-hydroxycyclohexylmethylamine
    • 4-hydroxycyclohexylmethylamine
    • AKOS006362953
    • trans-(4-hydroxy-cyclohexyl)methylamine
    • SY320682
    • MFCD09745276
    • trans-4-(aminomethyl)cyclohexanol
    • AKOS006348741
    • cis-4-aminomethyl-cyclohexanol
    • SCHEMBL1699900
    • 164646-07-5
    • C77951
    • 4-aminomethyl-cyclohexanol
    • 4-hydroxy cyclohexylmethylamine
    • trans-4-aminomethylcyclohexanol
    • AODBGHUVYYWBRL-UHFFFAOYSA-N
    • DB-137612
    • trans-4-(aminomethyl)cyclohexan-1-ol
    • EN300-815133
    • Cyclohexanol, 4-(aminomethyl)-
    • AODBGHUVYYWBRL-LJGSYFOKSA-N
    • trans-4-(aminomethyl)-cyclohexanol
    • EN300-148837
    • 4-(AMINOMETHYL)-CYCLOHEXANOL
    • SB11018
    • AODBGHUVYYWBRL-KNVOCYPGSA-N
    • (1s,4s)-4-(aminomethyl)cyclohexan-1-ol
    • 133549-73-2
    • 4-(Aminomethyl)cyclohexan-1-ol
    • SB84148
    • (1r,4r)-4-(aminomethyl)cyclohexan-1-ol
    • CS-0055408
    • 874823-57-1
    • CS-0142285
    • SCHEMBL4472440
    • SB11020
    • cis-4-(aminomethyl)cyclohexan-1-ol
    • SCHEMBL13711301
    • EN300-7033300
    • BS-21649
    • DTXSID30564827
    • AKOS006342458
    • MDL: MFCD22395593
    • Inchi: 1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2
    • InChI Key: AODBGHUVYYWBRL-UHFFFAOYSA-N
    • SMILES: OC1CCC(CN)CC1

Computed Properties

  • Exact Mass: 129.115364102Da
  • Monoisotopic Mass: 129.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.3Ų

cis-4-(aminomethyl)cyclohexanol Pricemore >>

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cis-4-(aminomethyl)cyclohexanol Suppliers

Amadis Chemical Company Limited
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(CAS:874823-57-1)cis-4-(aminomethyl)cyclohexanol
Order Number:A960632
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:11
Price ($):891.0
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Additional information on cis-4-(aminomethyl)cyclohexanol

Professional Introduction to cis-4-(aminomethyl)cyclohexanol (CAS No. 874823-57-1)

cis-4-(aminomethyl)cyclohexanol, identified by the Chemical Abstracts Service Number (CAS No.) 874823-57-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amine derivative has garnered attention due to its versatile structural framework and potential applications in drug development, particularly in the design of chiral auxiliaries and ligands for asymmetric catalysis. The compound's unique configuration, featuring a cyclohexane ring substituted with an amino methyl group at the 4-position in a cis orientation, contributes to its distinct chemical and biological properties.

The synthesis of cis-4-(aminomethyl)cyclohexanol involves intricate organic transformations that highlight the compound's synthetic utility. One of the most notable synthetic routes involves the reduction of a corresponding nitro derivative or the nucleophilic addition of an amine to an appropriate carbonyl precursor, followed by ring closure under controlled conditions. These methodologies underscore the compound's role as a building block in constructing more complex molecular architectures, which are essential for developing novel therapeutic agents.

In recent years, cis-4-(aminomethyl)cyclohexanol has been explored as a key intermediate in the synthesis of chiral drugs and catalysts. Its rigid cyclic structure provides a stable scaffold for functionalization, enabling the attachment of various pharmacophores or catalytic sites. This property makes it particularly valuable in the field of asymmetric synthesis, where enantioselective transformations are crucial for producing optically active compounds with high therapeutic efficacy.

Recent studies have demonstrated the utility of cis-4-(aminomethyl)cyclohexanol in designing novel ligands for transition metal-catalyzed reactions. For instance, its application as a ligand in palladium-catalyzed cross-coupling reactions has shown promise in achieving high yields and enantioselectivity. These findings highlight its potential as a cost-effective and environmentally friendly alternative to traditional ligands, aligning with the growing emphasis on sustainable chemistry practices.

The biological activity of cis-4-(aminomethyl)cyclohexanol has also been investigated, particularly in terms of its interaction with biological targets such as enzymes and receptors. Preliminary pharmacological studies suggest that derivatives of this compound may exhibit interesting pharmacological profiles, including potential applications in treating neurological disorders or inflammatory conditions. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

The development of new synthetic methodologies for cis-4-(aminomethyl)cyclohexanol continues to be an active area of research. Advances in flow chemistry and biocatalysis have opened up new avenues for its efficient production, reducing reliance on traditional batch processes. These innovations not only enhance scalability but also improve the sustainability of its synthesis, making it more accessible for industrial applications.

The role of computational chemistry in understanding the reactivity and selectivity of cis-4-(aminomethyl)cyclohexanol cannot be overstated. Molecular modeling techniques have provided valuable insights into its interactions with catalysts and substrates, enabling rational design of more effective synthetic strategies. Such computational approaches are increasingly integrated into drug discovery pipelines, streamlining the identification and optimization of lead compounds.

In conclusion, cis-4-(aminomethyl)cyclohexanol (CAS No. 874823-57-1) represents a fascinating compound with broad applications in pharmaceutical chemistry and catalysis. Its unique structural features and synthetic versatility make it a valuable tool for developing new drugs and advanced materials. As research continues to uncover its potential, this compound is poised to play an increasingly important role in addressing global challenges in medicine and sustainable chemistry.

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Amadis Chemical Company Limited
(CAS:874823-57-1)cis-4-(aminomethyl)cyclohexanol
A960632
Purity:99%
Quantity:1g
Price ($):891.0
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